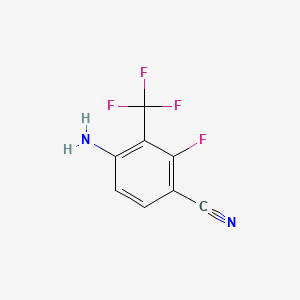

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

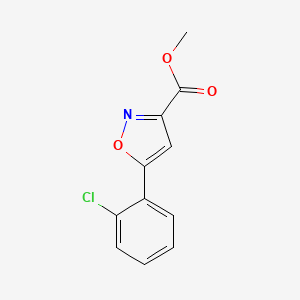

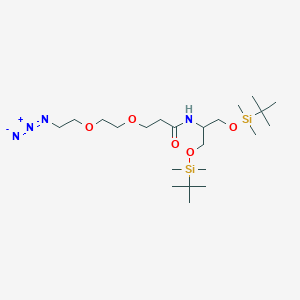

“4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile” is a cyanated and trifluoromethylated derivative of aniline . It is also known as “4-Cyano-3-trifluoromethylaniline” and has a molecular weight of 186.13 .

Synthesis Analysis

This compound is the starting material in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide . It can also serve as a starting material in the synthesis of benzimidazoles .

Molecular Structure Analysis

The linear formula of this compound is NCC6H3(CF3)NH2 . For more detailed molecular structure information, you may refer to the 2D Mol file or the computed 3D SD file .

Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 141-145 °C (lit.) . It is sparingly soluble in DMSO and slightly soluble in methanol . The predicted boiling point is 294.5±40.0 °C and the predicted density is 1.37±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Synthesis of Benzimidazoles

This compound serves as a starting material in the synthesis of benzimidazoles . Benzimidazoles have a wide range of pharmacological activities and are particularly noted for their role as antifungals and anticancer agents. They can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .

Chemical Sensing

Due to its unique chemical structure, derivatives of this compound can be utilized in the development of chemical sensors, particularly for detecting the presence of various ions or molecules in environmental samples.

Each of these applications represents a unique field of study where 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile can contribute significantly. The compound’s versatile chemical structure allows for a wide range of research opportunities in medicinal chemistry, material science, and beyond. The information provided is based on the compound’s known properties and potential for derivative synthesis .

Mecanismo De Acción

Target of Action

It is used as a starting material in the synthesis of benzimidazoles , which are known to inhibit the growth of endothelial cells . This suggests that the compound may interact with targets involved in cell growth and proliferation.

Mode of Action

As a precursor to benzimidazoles, it may contribute to the inhibition of endothelial cell growth . The specific interactions between the compound and its targets, leading to this effect, are yet to be elucidated.

Biochemical Pathways

Given its role in the synthesis of benzimidazoles, it may influence pathways related to cell growth and proliferation .

Result of Action

As a precursor to benzimidazoles, it may contribute to the inhibition of endothelial cell growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile, it is recommended to store the compound in a cool, dry place, away from oxidizing agents .

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-7-4(3-13)1-2-5(14)6(7)8(10,11)12/h1-2H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDQRXVOGXRLPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)

![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)

![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)

![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)

![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)

![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)